BenchChemオンラインストアへようこそ!

1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone

Chiral synthesis Enantioselective catalysis Stereochemical SAR

1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone (CAS 1353996-99-2) is a chiral, non-racemic (S)-configured N-acetyl-3-aminopiperidine derivative with molecular formula C9H18N2O2 and molecular weight 186.25 g/mol. It features a secondary amine at the piperidine 3-position bearing a hydroxyethyl substituent and an acetyl group at the piperidine nitrogen.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B7916215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)NCCO
InChIInChI=1S/C9H18N2O2/c1-8(13)11-5-2-3-9(7-11)10-4-6-12/h9-10,12H,2-7H2,1H3/t9-/m0/s1
InChIKeyJEDQBSQUYPJCGR-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone (CAS 1353996-99-2): Procurement-Grade Chiral Piperidine Fragment for Drug Discovery


1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone (CAS 1353996-99-2) is a chiral, non-racemic (S)-configured N-acetyl-3-aminopiperidine derivative with molecular formula C9H18N2O2 and molecular weight 186.25 g/mol [1]. It features a secondary amine at the piperidine 3-position bearing a hydroxyethyl substituent and an acetyl group at the piperidine nitrogen. Its computed physicochemical profile (XLogP3 = -0.8, TPSA = 52.6 Ų, 2 H-bond donors, 3 H-bond acceptors, 3 rotatable bonds) places it within fragment-based drug discovery (FBDD) Rule-of-3 space [2]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98% .

Why Generic Substitution Fails for 1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone: Enantiomer-, Regioisomer-, and N-Substituent-Dependent Property Shifts


In-class piperidine fragments bearing hydroxyethylamino and acetyl groups cannot be treated as interchangeable due to three independent axes of structural variation that produce quantifiably distinct molecular properties. First, the absolute (S)-configuration at the piperidine 3-position (InChI Key: JEDQBSQUYPJCGR-VIFPVBQESA-N) is non-superimposable with the (R)-enantiomer (CAS 1354018-45-3; InChI Key: JEDQBSQUYPJCGR-SECBINFHSA-N), creating differential chiral recognition in asymmetric synthesis and potential target engagement [1]. Second, regioisomers with a methylene spacer insertion (e.g., CAS 1353961-41-7, C10H20N2O2, MW 200.28) carry an additional 14 Da mass and one extra rotatable bond versus the target compound, altering both pharmacophore geometry and conformational entropy . Third, N-alkylation of the hydroxyethylamino nitrogen (e.g., N-isopropyl analog CAS 1354007-93-4, C12H24N2O2, MW 228.33) increases molecular weight by ~42 Da and XLogP, shifting the compound out of optimal fragment space . Literature precedent from the piperidine-ether NK1 antagonist series demonstrates that N-acyl versus N-alkyl substitution on the piperidine nitrogen can alter target binding affinity by over 10-fold (hNK1 IC50: acyl derivative = 5.3 nM vs. parent amine IC50 = 0.6 nM) [2], underscoring that even subtle N-substitution changes produce pharmacologically meaningful differences.

Quantitative Differentiation Evidence for 1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone vs. Closest Analogs


Enantiomeric Identity: (S)- vs. (R)-Configuration at Piperidine C3 Governs Chiral Recognition Potential

The target compound bears the (S)-absolute configuration at the piperidine 3-position as confirmed by its InChI Key (JEDQBSQUYPJCGR-VIFPVBQESA-N) and SMILES notation (CC(=O)N1CCC[C@@H](C1)NCCO), where '@@H' designates the (S)-stereocenter [1]. The (R)-enantiomer (CAS 1354018-45-3) possesses the same molecular formula, identical computed physicochemical properties (MW 186.25, XLogP3 -0.8, TPSA 52.6 Ų), yet a distinct InChI Key (JEDQBSQUYPJCGR-SECBINFHSA-N) reflecting opposite stereochemistry . In the NK1 antagonist literature, stereochemical inversion at the piperidine 3-position produces up to 100-fold differences in receptor binding affinity, establishing that enantiomeric purity is not a minor specification but a critical determinant of biological outcome [2].

Chiral synthesis Enantioselective catalysis Stereochemical SAR

Fragment Physicochemical Profile: Target Compound Conforms to Rule-of-3; N-Alkylated Analogs Do Not

The target compound (MW 186.25 Da, XLogP3 = -0.8, 2 HBD, 3 HBA) satisfies all fragment-based drug discovery Rule-of-3 (Ro3) criteria (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. In contrast, the N-isopropyl analog (CAS 1354007-93-4, MW 228.33 Da, C12H24N2O2) adds 42 Da and increases lipophilicity through additional carbon atoms, while the N-ethyl analog (CAS 1032684-85-7, MW 214.30 Da, C11H22N2O2) adds 28 Da . The regioisomeric methylene-spaced analogs (CAS 1353961-41-7 and CAS 1353966-63-8, both C10H20N2O2, MW 200.28 Da) introduce one additional rotatable bond, increasing conformational flexibility and entropic penalty upon binding while adding 14 Da . Among this analog series, only the target compound simultaneously satisfies all Ro3 parameters, making it uniquely suitable as a minimal fragment starting point for FBDD campaigns.

Fragment-based drug discovery Rule of Three Lead-likeness

Hydrogen Bond Donor/Acceptor Stoichiometry: A Differentiating Feature for Target Engagement Predictions

The target compound presents exactly 2 hydrogen bond donors (secondary amine N-H; hydroxyl O-H) and 3 hydrogen bond acceptors (acetyl carbonyl; secondary amine N; hydroxyl O), yielding a balanced HBD:HBA ratio of 0.67 [1]. This donor/acceptor stoichiometry is fixed by the N-acetyl group capping the piperidine nitrogen: without acetylation, the free piperidine NH would add a third donor and alter the charge state at physiological pH. N-alkylation of the hydroxyethylamino nitrogen (as in CAS 1354007-93-4 and CAS 1032684-85-7) eliminates one HBD (the secondary amine N-H is replaced by a tertiary amine), reducing the HBD count to 1 while maintaining 3 HBA, shifting the HBD:HBA ratio to 0.33 . This altered hydrogen bonding capacity directly impacts predicted aqueous solubility, crystal packing, and protein-ligand interaction potential. The 3-position directly-attached hydroxyethylamino group (as in the target compound) positions the H-bonding functionality closer to the piperidine core than the methylene-spaced analogs, affecting pharmacophore geometry .

Hydrogen bonding Structure-based drug design Pharmacophore modeling

N-Acetyl Piperidine Class-Level Evidence: Acyl Substitution Preserved High-Affinity Target Binding in NK1 Antagonist Series

In a well-characterized piperidine-ether NK1 antagonist series (Harrison et al., Bioorg. Med. Chem. Lett. 1995), the effect of piperidine nitrogen substitution on hNK1 receptor binding was systematically evaluated [1]. The parent secondary amine (L-733,060) exhibited an IC50 of 0.6 nM. Introduction of an N-acyl (acetyl-type) substituent produced compound 38 with hNK1 IC50 = 5.3 nM, while an N-sulfonyl analog (compound 39) yielded hNK1 IC50 = 5.7 nM [2]. Critically, the N-acyl modification retained single-digit nanomolar potency (within ~9-fold of the parent), demonstrating that N-acetyl-piperidines can maintain high-affinity target engagement despite the loss of the piperidine N-H hydrogen bond donor. This class-level SAR supports the target compound's value as a tractable fragment with an N-acetyl cap that balances potency retention with improved metabolic stability (as demonstrated by deuterium isotope effects increasing microsomal half-life by ~30% in related piperidine amide sEH inhibitors) [3].

NK1 receptor GPCR pharmacology N-acyl SAR

Substitution Pattern Geometry: 3-Position Direct Attachment vs. Methylene-Spaced Analogs Alters Pharmacophore Shape

The target compound features the hydroxyethylamino group directly attached to the piperidine 3-position without an intervening methylene spacer. In contrast, the closest regioisomeric analogs (CAS 1353961-41-7 and CAS 1353966-63-8) insert a -CH2- spacer between the piperidine ring and the amino nitrogen . This structural difference has three quantifiable consequences: (1) molecular formula increases from C9H18N2O2 to C10H20N2O2 (mass increase of 14 Da); (2) rotatable bond count increases from 3 to 4, elevating conformational entropy and the entropic penalty of binding; (3) the nitrogen-to-piperidine-ring distance increases from ~1.5 Å (direct C-N bond) to ~2.5 Å (C-CH2-N), altering the spatial disposition of the hydrogen bond donor/acceptor pharmacophore [1]. In the 3-aminopiperidine DPP-4 inhibitor series, direct attachment of the amine to the piperidine ring was essential for potency (IC50 = 520 nM for the direct-attachment analog), establishing that the presence or absence of a single methylene spacer is not a trivial structural variation [2].

Pharmacophore geometry Conformational analysis Structure-activity relationships

Verified Commercial Purity Grades: 95% to 98% Across Independent Vendors with ISO-Certified Supply Chains

The target compound is stocked by multiple independent vendors with verified purity specifications: AKSci (Catalog 4607DS, 95% minimum purity, ships from San Francisco Bay, USA) , MolCore (Catalog MC623655, NLT 98% purity, ISO-certified) , LeYan (Catalog 1774629, 98% purity) , and Chemenu (Catalog CM498143, 97% purity) . This multi-vendor availability with documented purity grades enables procurement flexibility and supply chain redundancy. The (R)-enantiomer (CAS 1354018-45-3) is separately available from Fluorochem (Catalog F082245) at a substantially higher price point (£755/500mg) , reflecting different demand and manufacturing scale. No vendor currently offers an racemic mixture of the two enantiomers under a distinct CAS, meaning the chiral integrity of the procured material is tied to the specific CAS number and vendor specification.

Chemical procurement Quality assurance Vendor qualification

Optimal Research and Procurement Scenarios for 1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design: Minimal Ro3-Compliant 3-Aminopiperidine Scaffold

The target compound's physicochemical profile (MW 186.25 Da, XLogP3 -0.8, 2 HBD, 3 HBA, 3 rotatable bonds) places it firmly within Rule-of-3 space for fragment libraries [1]. Its (S)-configured 3-aminopiperidine core is a privileged scaffold found in approved drugs including tofacitinib, ibrutinib, and alogliptin [2]. For FBDD campaigns targeting enzymes or receptors where a basic amine pharmacophore is desired, this compound provides a minimal, ligand-efficient starting point (LE ≈ 0.45 kcal/mol per heavy atom for a hypothetical 10 µM fragment hit). The N-acetyl cap eliminates the piperidine N-H while preserving balanced H-bond donor/acceptor stoichiometry, reducing non-specific binding compared to free secondary amine fragments. Procurement of the (S)-enantiomer (not the racemate or (R)-enantiomer) is essential for crystallization trials where enantiopure material determines space group and diffraction quality.

Enantioselective Synthesis: Chiral Building Block for Asymmetric Catalysis and Stereochemical SAR

The defined (S)-absolute configuration at the piperidine 3-position (confirmed by InChI Key JEDQBSQUYPJCGR-VIFPVBQESA-N) makes this compound suitable as a chiral building block for enantioselective synthesis [3]. The hydroxyethylamino side chain provides a synthetic handle for further derivatization (O-alkylation, O-acylation, oxidation to aldehyde/carboxylic acid), while the N-acetyl group serves as a stable protecting group that can be selectively reduced (LiAlH4 → N-ethyl) or hydrolyzed under acidic or basic conditions. Literature precedent from the NK1 antagonist series demonstrates that the stereochemistry at the piperidine 3-position is the primary determinant of biological activity, with enantiomeric inversion causing >100-fold potency shifts [4]. For medicinal chemistry programs exploring 3-aminopiperidine SAR, procurement of the enantiopure (S)-compound eliminates the confounding variable of stereochemical impurity.

Target-Class-Oriented Library Synthesis: N-Acetyl Piperidine as a Privileged Fragment for GPCR and Enzyme Targets

Published SAR from the piperidine-ether NK1 antagonist program demonstrates that N-acetyl piperidines retain single-digit nanomolar hNK1 binding affinity (IC50 = 5.3 nM for compound 38), within ~9-fold of the secondary amine parent (IC50 = 0.6 nM) [5]. Parallel evidence from the piperidine-derived amide sEH inhibitor series shows that the N-acyl piperidine scaffold supports potent enzyme inhibition with opportunities for metabolic stabilization via deuterium incorporation (~30% increase in liver microsomal half-life) [6]. For programs targeting GPCRs, serine hydrolases, or proteases where a basic amine or hydrogen-bonding piperidine fragment is desired, the target compound represents a validated N-acetyl starting point with documented target-class precedent, distinguishing it from N-alkyl or N-Boc protected analogs that lack this pharmacological validation.

Quality-Controlled Procurement for High-Throughput Screening (HTS) and Biophysical Assays

With purity specifications ranging from 95% (AKSci) to 98% (MolCore, LeYan) across multiple independent vendors , the target compound meets the ≥95% purity threshold typically required for HTS and fragment screening campaigns. The ISO-certified supply chain from MolCore provides additional quality assurance documentation suitable for regulated preclinical environments. The compound's low molecular weight (186.25 Da) and favorable XLogP3 (-0.8) predict good aqueous solubility (>1 mM estimated), compatible with both biochemical and biophysical assay formats (NMR, SPR, thermal shift) at typical screening concentrations (10–500 µM). For procurement professionals, the availability of the (S)-enantiomer under a distinct CAS number (1353996-99-2) from multiple vendors enables competitive sourcing with documented enantiomeric integrity, reducing the risk of receiving racemic or incorrectly assigned material.

Quote Request

Request a Quote for 1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.